molecular formula C20H14ClN3O B11183940 3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11183940
M. Wt: 347.8 g/mol
InChI Key: NRNSVJUGXOSMTR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is part of the quinazoline family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of Cu@Fe3O4 magnetic nanoparticles as catalysts under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and visible light-induced reactions, suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s antifungal and antioxidant activities are attributed to its ability to inhibit fungal growth and neutralize free radicals . Its antitumor activity is linked to the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its unique combination of antifungal, antioxidant, and antitumor activities. Its ability to act as a fluorescent probe for bioimaging further distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C20H14ClN3O/c21-14-7-5-12(6-8-14)13-9-17-15(19(25)10-13)11-24-18-4-2-1-3-16(18)22-20(24)23-17/h1-8,11,13H,9-10H2

InChI Key

NRNSVJUGXOSMTR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN3C4=CC=CC=C4N=C3N=C21)C5=CC=C(C=C5)Cl

Origin of Product

United States

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